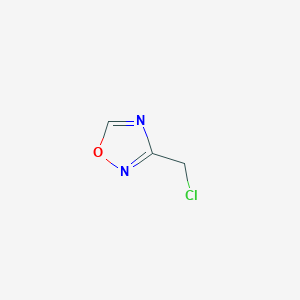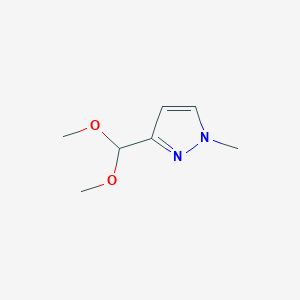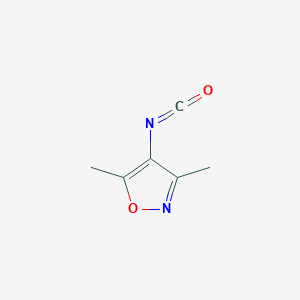
3,5-Dichloro-2,6-dimethylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2,6-dimethylpyridin-4-amine, also known as 3,5-DCM, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and other polar solvents. 3,5-DCM is a useful reagent for the synthesis of other compounds, and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Polymerization Processes
- Living Cationic Polymerization : 3,5-Dichloro-2,6-dimethylpyridin-4-amine has been studied for its role in the living cationic polymerization of vinyl monomers. Its presence stabilizes growing carbocations in the polymerization process, affecting the polymerization speed and the characteristics of the resulting polymer (Higashimura et al., 1989).
Synthetic Technology Optimization
- Improved Synthetic Processes : Research has been conducted to optimize the synthetic technology of 3,5-Dichloro-2,6-dimethylpyridin-4-amine. Modifications in the synthetic process have led to higher yields and simpler, more cost-effective production methods (Li Sheng-song, 2010).
Chemical Reactions and Synthesis
- Amination Reactions : Studies have explored the reactions of 3,5-Dichloro-2,6-dimethylpyridin-4-amine with various amines and its role in the synthesis of complex compounds. These reactions are crucial for the development of new chemical entities and intermediates (Palenik et al., 1990).
- NMR Study and Antioxidant Potency : Research has also been conducted on the synthesis of derivatives of 3,5-Dichloro-2,6-dimethylpyridin-4-amine, exploring their structural characteristics using NMR and assessing their antioxidant efficacy (Dineshkumar & Parthiban, 2022).
Propriétés
IUPAC Name |
3,5-dichloro-2,6-dimethylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNQBQLXQVSYRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345557 |
Source


|
| Record name | 4-Amino-3,5-dichloro-2,6-lutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2,6-dimethylpyridin-4-amine | |
CAS RN |
50978-40-0 |
Source


|
| Record name | 4-Amino-3,5-dichloro-2,6-lutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)


![2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B1349347.png)



